molecular formula C16H23FN2O2 B1452471 Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate CAS No. 188975-15-7

Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate

Cat. No.: B1452471
CAS No.: 188975-15-7
M. Wt: 294.36 g/mol
InChI Key: JYTFREFXHAFMQV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H23FN2O2 and its molecular weight is 294.36 g/mol. The purity is usually 95%.
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Mechanism of Action

Properties

IUPAC Name

tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-8-6-11(7-9-19)13-5-4-12(18)10-14(13)17/h4-5,10-11H,6-9,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTFREFXHAFMQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3,6-dihydro-4-[4-amino-2-fluorophenyl]-1(2H)-pyridinecarboxylic acid 1,1-dimethylethyl ester (EXAMPLE 20, Step 3, 11.44 g) and 10% palladium-on-carbon (4 g) in methanol (400 mL) in four Parr bottles is shaken on the Parr apparatus under a hydrogen atmosphere at 40 psi for two hours, the catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to give the 4-[4-amino-2-fluorophenyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester intermediate. A mixture of this intermediate (11.17 g) and sodium bicarbonate (6.57 g) in dry tetrahydrofuran (390 mL) is treated with benzyl chloroformate (5.86 mL), and the resulting mixture is stirred at ambient temperature for 15 hours and washed with water (200 mL). The aqueous phase is extracted with methylene chloride (150 mL), and the combined organic phase is washed with saline (50 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude product which is chromatographed on silica gel (70-230 mesh, 800 g), eluting with a gradient of ethyl acetate/hexane (15/85-25/75). Pooling and concentration of those fractions with an Rf=0.38 by TLC (ethyl acetate/hexane, 25/75) gives the title compound, mp 96-98° C.
Name
3,6-dihydro-4-[4-amino-2-fluorophenyl]-1(2H)-pyridinecarboxylic acid 1,1-dimethylethyl ester
Quantity
11.44 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-(2-fluoro-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate (A27) (0.391 g, 1.20 mmol) in EtOAc (10 mL) was added 10% Pd/C (0.118 g) in EtOAc (1 mL) and the resulting suspension was stirred at 30° C. under a hydrogen atmosphere for 16 hours. The resulting mixture was filtered through Celite and the filtrate concentrated under reduced pressure to give the title compound A28 (0.339 g, 96%); 1H NMR (400 MHz, CDCl3) δ 6.94 (dd, J=8.3 Hz, 1H), 6.41 (dd, J=8.2, 2.4 Hz, 1H), 6.36 (dd, J=12.1, 2.3 Hz, 1H), 4.21 (brs, 2H), 3.65 (s, 2H), 2.84 (m, 3H), 1.75 (bd, J=13.3 Hz, 2H), 1.47 (s, 9H).
Quantity
0.391 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.118 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate
Reactant of Route 4
Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate

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